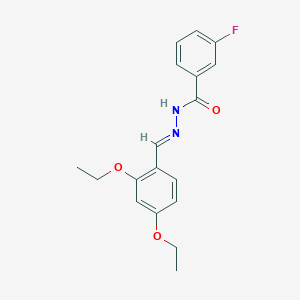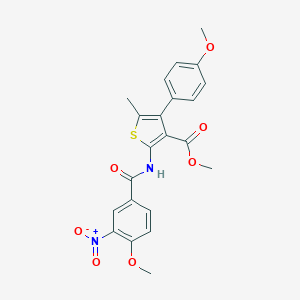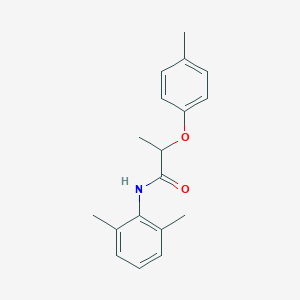
N'-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide is a complex organic compound that features a combination of aromatic, pyrazole, and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide typically involves a multi-step process:
Formation of the hydrazide: This step involves the reaction of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 4-ethoxybenzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and solvents.
Types of Reactions:
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products:
Reduction of the nitro group: Amino derivatives.
Substitution reactions: Various substituted derivatives depending on the reagents used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of new antimicrobial drugs due to its unique structure.
Anti-inflammatory Agents: Research into its potential as an anti-inflammatory compound.
Industry:
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N’-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets through its functional groups:
Nitro group: Can participate in redox reactions, affecting cellular oxidative stress.
Pyrazole ring: Known to interact with enzymes and receptors, potentially modulating biological pathways.
Furan ring: May contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
- N’-(4-methoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide
- N’-(4-chlorobenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide
Comparison:
- Structural Differences: The presence of different substituents on the benzylidene group (e.g., ethoxy, methoxy, chloro) can significantly alter the compound’s physical and chemical properties.
- Reactivity: The different substituents can affect the compound’s reactivity in various chemical reactions.
- Biological Activity: Variations in substituents can lead to differences in biological activity and specificity for molecular targets.
N’-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide stands out due to its unique combination of functional groups, which may confer distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C18H17N5O5 |
|---|---|
Poids moléculaire |
383.4g/mol |
Nom IUPAC |
N-[(Z)-(4-ethoxyphenyl)methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17N5O5/c1-2-27-15-5-3-13(4-6-15)9-19-21-18(24)17-8-7-16(28-17)12-22-11-14(10-20-22)23(25)26/h3-11H,2,12H2,1H3,(H,21,24)/b19-9- |
Clé InChI |
DWAWAUXASPMDQG-OCKHKDLRSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B450489.png)
![4-{2-[4-(Acetylamino)benzylidene]hydrazino}benzoic acid](/img/structure/B450490.png)

![2-{4-[(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B450492.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide](/img/structure/B450497.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-nitrobenzohydrazide](/img/structure/B450498.png)
![Methyl 5-{[(4-tert-butylcyclohexyl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B450499.png)
![Isopropyl 4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450504.png)



![Methyl 2-({2,4-bisnitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450511.png)
![4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B450513.png)
